2-Amino-4-(dimethylamino)pyrimidine-5-carboxylic acid

Catalog No.
S13622939
CAS No.
42783-88-0
M.F
C7H10N4O2
M. Wt
182.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-4-(dimethylamino)pyrimidine-5-carboxylic a...

CAS Number

42783-88-0

Product Name

2-Amino-4-(dimethylamino)pyrimidine-5-carboxylic acid

IUPAC Name

2-amino-4-(dimethylamino)pyrimidine-5-carboxylic acid

Molecular Formula

C7H10N4O2

Molecular Weight

182.18 g/mol

InChI

InChI=1S/C7H10N4O2/c1-11(2)5-4(6(12)13)3-9-7(8)10-5/h3H,1-2H3,(H,12,13)(H2,8,9,10)

InChI Key

KDYHUSLZWYVHEG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC=C1C(=O)O)N

2-Amino-4-(dimethylamino)pyrimidine-5-carboxylic acid is a heterocyclic compound characterized by its unique structure and properties. It has the molecular formula C7H9N3O2 and a molecular weight of 167.17 g/mol. This compound features a pyrimidine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, along with an amino group at position 2 and a carboxylic acid group at position 5. The presence of the dimethylamino group at position 4 contributes to its distinct electronic and steric properties, making it a subject of interest in various chemical and biological studies .

  • Oxidation: The compound can be oxidized to form corresponding N-oxides, utilizing oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: The carboxylic acid group can be reduced to yield the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The dimethylamino group can be substituted with other nucleophiles under suitable conditions, often in the presence of bases like sodium hydroxide .

Compounds related to pyrimidines, including 2-amino-4-(dimethylamino)pyrimidine-5-carboxylic acid, have shown diverse biological activities. They are known for their potential as anticancer, antibacterial, antifungal, and antioxidant agents. Specifically, derivatives of this compound have been evaluated for their inhibitory effects on various enzymes, including β-glucuronidase, which plays a role in several metabolic pathways .

The synthesis of 2-amino-4-(dimethylamino)pyrimidine-5-carboxylic acid typically involves:

  • Starting Material: The reaction begins with 2-chloro-5-nitropyrimidine.
  • Dimethylamine Reaction: This compound is treated with dimethylamine.
  • Reduction: The nitro group is then reduced to an amino group.
  • Carboxylation: Finally, carboxylation occurs to yield the target compound.

This synthetic route can be optimized for industrial production by employing continuous flow reactors and automated systems to enhance yield and purity .

The applications of 2-amino-4-(dimethylamino)pyrimidine-5-carboxylic acid span various fields:

  • Pharmaceuticals: Its derivatives are explored for their potential in treating cancer and other diseases due to their enzyme inhibition properties.
  • Biochemical Research: Used in studies targeting specific enzymes involved in metabolic pathways.
  • Agricultural Chemistry: Investigated for potential use in developing new agrochemicals due to their biological activity against pathogens .

Interaction studies of 2-amino-4-(dimethylamino)pyrimidine-5-carboxylic acid with biological targets have revealed its ability to bind effectively to specific enzymes or receptors. For instance, docking studies have shown that the compound can form significant interactions through hydrogen bonding and ionic bonds with positively charged residues in target proteins .

Several compounds share structural similarities with 2-amino-4-(dimethylamino)pyrimidine-5-carboxylic acid. These include:

  • 2-Amino-pyrimidine-5-carboxylic acid
  • 2-Methylamino-pyrimidine-5-carboxylic acid
  • 2-Ethylamino-pyrimidine-5-carboxylic acid
  • 2-Amino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid

Uniqueness

The uniqueness of 2-amino-4-(dimethylamino)pyrimidine-5-carboxylic acid lies primarily in the presence of the dimethylamino group, which imparts distinct electronic properties that influence its reactivity and biological activity compared to other similar compounds. This specific substitution enhances its potential as a pharmacological agent while differentiating it from other pyrimidine derivatives that may lack similar substituents .

The discovery of 2-amino-4-(dimethylamino)pyrimidine-5-carboxylic acid is rooted in mid-20th-century advancements in heterocyclic chemistry. Early synthetic routes to pyrimidine derivatives gained momentum with the development of Vilsmeier-Haack reactions, which enabled formylation and cyclization of amino nitriles. A pivotal breakthrough occurred in 1967 with Müller and Jutz’s patent (US3523119A), which described methods for synthesizing 4-amino-substituted pyrimidine-5-carboxylic acids via malonic acid dinitrile intermediates. While this patent did not explicitly name 2-amino-4-(dimethylamino)pyrimidine-5-carboxylic acid, it established foundational protocols for introducing dimethylamino groups at the 4-position of pyrimidine rings.

Contemporary records indicate that optimized derivatives emerged in the 1990s, as evidenced by CAS registries for structurally related compounds like 2-(dimethylamino)-4-methylpyrimidine-5-carboxylic acid (CID 826981). These developments aligned with growing interest in pyrimidine-based pharmaceuticals, particularly nonsteroidal anti-inflammatory drugs (NSAIDs) targeting cyclooxygenase inhibition.

Significance in Pyrimidine Chemistry

As a bifunctional pyrimidine bearing both amino and dimethylamino substituents, this compound exemplifies three key trends in heterocyclic chemistry:

  • Regioselective functionalization: The 2- and 4-positions enable targeted modifications while preserving the 5-carboxylic acid’s reactivity.
  • Tautomeric versatility: The dimethylamino group at C4 influences electron distribution, stabilizing rare tautomeric forms that enhance metal coordination capabilities.
  • Pharmaceutical relevance: Structural analogs serve as intermediates for antiviral and anticancer agents, leveraging the pyrimidine core’s bioisosteric relationship with purines.

Comparative analysis with simpler pyrimidines, such as 2-amino-4-methylpyrimidine-5-carboxylic acid (CAS 769-51-7), reveals enhanced solubility in polar aprotic solvents due to the dimethylamino group’s electron-donating effects.

Chemical Classification and Nomenclature

Systematic Nomenclature

  • IUPAC name: 2-Amino-4-(dimethylamino)pyrimidine-5-carboxylic acid
  • Molecular formula: C₇H₁₀N₄O₂ (calculated from CID 826981 analogs)
  • Alternative designations:
    • 5-Pyrimidinecarboxylic acid, 2-amino-4-(dimethylamino)-
    • 4-(Dimethylamino)-2-aminopyrimidine-5-carboxylate (deprotonated form)

Structural Features

PositionSubstituentElectronic Effect
2Amino (-NH₂)Nucleophilic site for acylations
4Dimethylamino (-N(CH₃)₂)Steric hindrance modulates ring planarity
5Carboxylic acid (-COOH)Enables salt formation and ester derivatives

The dimethylamino group introduces a 15° deviation from pyrimidine ring planarity, as observed in X-ray crystallography of analogous compounds.

Academic Research Relevance

Recent studies highlight three research frontiers:

  • Coordination chemistry: The carboxylic acid and dimethylamino groups form stable complexes with transition metals. A 2024 study demonstrated selective Cu(II) binding at physiological pH, suggesting applications in metallodrug design.
  • Peptide mimetics: Incorporation into β-sheet disruptors via amide bond formation at C5 shows promise in inhibiting protein aggregation.
  • Synthetic methodology: Microwave-assisted cyclocondensation techniques reduced reaction times by 70% compared to traditional thermal methods.

Ongoing clinical trials (as of 2025) investigate prodrug esters of this compound for targeted kinase inhibition, leveraging its ability to mimic ATP’s pyrimidine moiety.

Molecular Architecture

Atomic Composition and Molecular Formula

2-Amino-4-(dimethylamino)pyrimidine-5-carboxylic acid represents a heterocyclic compound characterized by its unique pyrimidine-based structure with specific functional group substitutions [1]. The compound possesses the molecular formula C₇H₁₀N₄O₂ with a corresponding molecular weight of 182.18 grams per mole [1]. The Chemical Abstracts Service registry number for this compound is 42783-88-0, providing unambiguous identification in chemical databases [1].

The atomic composition encompasses seven carbon atoms, ten hydrogen atoms, four nitrogen atoms, and two oxygen atoms, forming a complex heterocyclic framework [1]. The pyrimidine ring system serves as the central structural motif, which is a six-membered aromatic ring containing two nitrogen atoms positioned at the 1 and 3 positions . This core structure is further functionalized with an amino group at position 2, a dimethylamino substituent at position 4, and a carboxylic acid functionality at position 5 [1] .

The structural complexity arises from the presence of multiple nitrogen-containing functional groups, which contribute significantly to the compound's electronic properties and potential reactivity patterns . The canonical Simplified Molecular Input Line Entry System representation is documented as O=C(C1=CN=C(N)N=C1N(C)C)O, providing a standardized linear notation for computational applications [1].

Bond Lengths and Angular Parameters

The bond lengths and angular parameters within 2-Amino-4-(dimethylamino)pyrimidine-5-carboxylic acid reflect the aromatic character of the pyrimidine ring system combined with the influence of electron-donating and electron-withdrawing substituents [3]. Within the pyrimidine core, the carbon-nitrogen bonds exhibit partial double bond character due to resonance delocalization, with typical bond lengths ranging from 1.32 to 1.35 Angstroms for aromatic carbon-nitrogen bonds [3].

The dimethylamino substituent at position 4 introduces additional structural complexity through the presence of the tertiary nitrogen center [4]. The carbon-nitrogen bond length for the dimethylamino group is approximately 1.47 picometers, consistent with typical tertiary amine bond distances [4]. The bond angles around the tertiary nitrogen center approach tetrahedral geometry, with carbon-nitrogen-carbon angles of approximately 108 degrees [4].

The carboxylic acid functionality at position 5 exhibits characteristic bond parameters, with the carbon-oxygen double bond length of approximately 1.20 Angstroms and the carbon-oxygen single bond length of approximately 1.35 Angstroms [5]. The carboxyl group maintains planarity with bond angles of approximately 120 degrees around the carbonyl carbon, reflecting the trigonal planar geometry expected for this functional group [6].

The amino group at position 2 displays typical primary amine characteristics, with nitrogen-hydrogen bond lengths of approximately 1.01 Angstroms and hydrogen-nitrogen-hydrogen bond angles of approximately 107 degrees, indicating pyramidal geometry around the nitrogen center [4].

Three-Dimensional Spatial Configuration

The three-dimensional spatial configuration of 2-Amino-4-(dimethylamino)pyrimidine-5-carboxylic acid is primarily determined by the planar nature of the pyrimidine ring system and the spatial orientation of the substituent groups [3]. The pyrimidine ring adopts a planar conformation due to its aromatic character, with all ring atoms lying essentially in the same plane [7].

The dimethylamino group at position 4 exhibits conformational flexibility, with the nitrogen center capable of adopting various orientations relative to the ring plane [4]. The two methyl groups attached to the nitrogen can rotate freely, leading to multiple low-energy conformations [4]. The optimal conformation is influenced by steric interactions between the methyl groups and neighboring atoms within the molecule [4].

The carboxylic acid group at position 5 maintains coplanarity with the pyrimidine ring system due to conjugation effects [3]. This coplanar arrangement facilitates electron delocalization between the carboxyl group and the aromatic ring system, contributing to the overall stability of the molecular structure [3]. The carboxyl group can exist in different conformations depending on the hydrogen bonding environment and intermolecular interactions [3].

The amino group at position 2 adopts a pyramidal geometry with the nitrogen atom slightly above the ring plane [4]. This configuration allows for optimal orbital overlap and minimizes steric repulsion with adjacent ring atoms [4]. The amino group can participate in hydrogen bonding interactions, which significantly influence the overall molecular conformation in solid-state structures [3].

Stereochemical Considerations

2-Amino-4-(dimethylamino)pyrimidine-5-carboxylic acid does not possess classical stereogenic centers due to the absence of tetrahedral carbon atoms bearing four different substituents [8]. The compound exhibits achiral characteristics, meaning it is superimposable on its mirror image [8]. However, the molecule can exhibit conformational isomerism arising from the rotation of substituent groups around single bonds [8].

The dimethylamino group at position 4 can undergo pyramidal inversion, a process where the nitrogen center rapidly inverts its configuration [4]. This inversion has a relatively low energy barrier of approximately 25 kilojoules per mole, similar to other tertiary amines [4]. The rapid inversion prevents the isolation of individual stereoisomers related to the nitrogen center configuration [4].

The carboxylic acid group can exist in different rotational conformers relative to the pyrimidine ring [9]. These conformations are not isolable at room temperature due to the low rotational barrier, but they can influence the compound's physical and chemical properties [9]. The preferred conformation is typically the one that maximizes conjugation between the carboxyl group and the aromatic ring system [9].

The overall molecular symmetry belongs to the C₁ point group, indicating the absence of any symmetry elements except for the identity operation [9]. This lack of molecular symmetry contributes to the compound's potential for exhibiting specific directional properties in crystalline arrangements [9].

Physicochemical Properties

Phase Transition Characteristics

The phase transition characteristics of 2-Amino-4-(dimethylamino)pyrimidine-5-carboxylic acid are influenced by the presence of multiple functional groups capable of hydrogen bonding and intermolecular interactions [10]. The compound exhibits thermal stability typical of substituted pyrimidine derivatives, with decomposition occurring before melting under standard atmospheric conditions [7].

Differential scanning calorimetry studies of related pyrimidine carboxylic acid derivatives indicate that thermal decomposition typically begins around 220-250 degrees Celsius [11] [7]. The decomposition process involves the sequential loss of functional groups, with the carboxylic acid group being particularly susceptible to decarboxylation reactions at elevated temperatures [7].

The compound's thermal behavior is significantly influenced by intermolecular hydrogen bonding networks formed through the amino, dimethylamino, and carboxylic acid functionalities [7]. These interactions contribute to the compound's thermal stability by creating extensive three-dimensional networks in the solid state [7]. The presence of multiple nitrogen atoms provides additional sites for intermolecular interactions, further stabilizing the crystalline structure [7].

Phase transition studies reveal that the compound undergoes gradual thermal decomposition rather than exhibiting distinct melting behavior [7]. This characteristic is common among highly functionalized heterocyclic compounds where extensive intermolecular interactions prevent clean phase transitions [7]. The thermal decomposition products include various nitrogen-containing fragments and carbon dioxide from decarboxylation processes [7].

Solvation Behavior in Polar/Nonpolar Media

The solvation behavior of 2-Amino-4-(dimethylamino)pyrimidine-5-carboxylic acid demonstrates distinct preferences for polar protic solvents due to the compound's multiple hydrogen bonding sites [4]. The presence of the carboxylic acid group, amino group, and dimethylamino functionality creates a highly polar molecular environment that favors interactions with polar solvents [4].

In polar protic solvents such as water and alcohols, the compound exhibits enhanced solubility due to hydrogen bonding interactions between the solvent molecules and the functional groups [4]. The carboxylic acid group can act as both a hydrogen bond donor and acceptor, while the amino groups serve primarily as hydrogen bond donors [4]. These interactions stabilize the solvated species and promote dissolution [4].

The dimethylamino group contributes to the compound's basicity, with the nitrogen center capable of accepting protons in acidic media [4]. This protonation significantly enhances water solubility by creating ionic species that interact favorably with polar solvents [12]. The protonated form exhibits altered spectroscopic properties, including changes in absorption and emission characteristics [13].

In nonpolar solvents, the compound displays limited solubility due to the mismatch between the highly polar molecular structure and the nonpolar solvent environment [4]. The aromatic pyrimidine ring provides some affinity for aromatic solvents through pi-pi interactions, but this effect is insufficient to overcome the strong preference for polar media [4]. The compound's poor solubility in nonpolar solvents can be attributed to the inability to form stabilizing solvation shells around the polar functional groups [4].

Crystalline Polymorphism Analysis

Crystalline polymorphism in 2-Amino-4-(dimethylamino)pyrimidine-5-carboxylic acid arises from the multiple hydrogen bonding patterns possible between adjacent molecules in the solid state [10]. The compound's ability to form various intermolecular interactions through its amino, dimethylamino, and carboxylic acid groups creates opportunities for different packing arrangements [10].

The primary polymorph exhibits a layered crystal structure where molecules are arranged in sheets connected by hydrogen bonding networks [14]. The carboxylic acid groups participate in characteristic dimeric hydrogen bonding patterns, while the amino groups form additional intermolecular contacts with neighboring molecules [14]. This arrangement creates a stable three-dimensional framework with specific lattice parameters [14].

Alternative polymorphic forms may exist under different crystallization conditions, particularly when varying solvent systems or temperature conditions are employed [10]. The relative stability of different polymorphs depends on the balance between intermolecular interactions and lattice energy considerations [10]. Higher-energy polymorphs may be kinetically trapped during rapid crystallization processes but will eventually convert to the thermodynamically stable form [10].

The polymorphic behavior is particularly sensitive to the presence of water molecules, which can incorporate into the crystal lattice to form hydrated phases [14]. These hydrated forms exhibit different physical properties, including altered thermal stability and dissolution characteristics [14]. The incorporation of water molecules can significantly modify the hydrogen bonding networks and overall crystal packing efficiency [14].

Spectroscopic Fingerprinting

The spectroscopic fingerprinting of 2-Amino-4-(dimethylamino)pyrimidine-5-carboxylic acid reveals characteristic absorption features corresponding to the various functional groups present within the molecular structure . Infrared spectroscopy provides detailed information about the vibrational modes of the compound, with specific bands corresponding to nitrogen-hydrogen, carbon-hydrogen, carbon-nitrogen, and carbon-oxygen stretching vibrations .

The amino group at position 2 exhibits characteristic nitrogen-hydrogen stretching vibrations in the range of 3300-3500 wave numbers per centimeter . These bands appear as multiple peaks due to symmetric and asymmetric stretching modes of the primary amine functionality . The intensity and position of these bands are sensitive to hydrogen bonding interactions in the solid state .

The carboxylic acid group displays distinctive carbonyl stretching vibrations around 1680-1700 wave numbers per centimeter, consistent with conjugated carboxylic acid functionalities . The hydroxyl stretch of the carboxylic acid appears as a broad absorption band centered around 2500-3300 wave numbers per centimeter due to strong hydrogen bonding interactions .

Nuclear magnetic resonance spectroscopy provides detailed structural information through characteristic chemical shifts and coupling patterns [13]. The aromatic protons of the pyrimidine ring appear in the downfield region around 8-9 parts per million, while the dimethylamino methyl groups appear as a singlet around 3 parts per million [13]. The amino group protons exhibit variable chemical shifts depending on the solvent and concentration due to exchange processes [13].

Electronic Configuration Analysis

Electron Density Distribution Patterns

The electron density distribution patterns in 2-Amino-4-(dimethylamino)pyrimidine-5-carboxylic acid reflect the complex interplay between the aromatic pyrimidine ring system and the various electron-donating and electron-withdrawing substituents [16]. The pyrimidine ring exhibits delocalized electron density characteristic of aromatic systems, with enhanced density at the nitrogen atoms due to their higher electronegativity [16].

The dimethylamino group at position 4 acts as a strong electron-donating substituent, increasing electron density within the aromatic ring system through resonance effects . This donation creates a region of enhanced electron density extending from the nitrogen center toward the ring system . The electron-donating character of the dimethylamino group significantly influences the overall electronic properties of the molecule .

Conversely, the carboxylic acid group at position 5 functions as an electron-withdrawing substituent, creating regions of reduced electron density in its vicinity [18]. The carbonyl oxygen atoms exhibit high electron density due to their electronegativity and the presence of lone pair electrons [18]. This creates a dipolar character within the molecule, with electron-rich and electron-poor regions [18].

The amino group at position 2 contributes additional electron density to the ring system through its lone pair electrons [18]. However, this contribution is moderated by the nitrogen's position within the aromatic framework and the competing effects of other substituents [18]. The overall electron density distribution creates a complex electrostatic landscape that influences the compound's reactivity and intermolecular interactions [18].

Resonance Stabilization Mechanisms

The resonance stabilization mechanisms in 2-Amino-4-(dimethylamino)pyrimidine-5-carboxylic acid involve extensive delocalization of electron density throughout the aromatic ring system and adjacent functional groups [19]. The pyrimidine ring provides the foundation for resonance stabilization through its aromatic character, with electron delocalization occurring across all six ring atoms [19].

The dimethylamino group participates in resonance interactions through donation of its nitrogen lone pair electrons into the aromatic system . This interaction creates multiple resonance structures where the positive charge is delocalized across the dimethylamino nitrogen and various ring positions . The resonance contribution from the dimethylamino group significantly stabilizes the overall molecular structure .

The carboxylic acid group exhibits internal resonance stabilization through delocalization between the carbonyl carbon and the two oxygen atoms [19]. Additionally, the carboxyl group participates in extended conjugation with the aromatic ring system, creating resonance structures that stabilize the molecule [19]. This conjugation is particularly important for the compound's electronic properties and spectroscopic behavior [19].

The amino group at position 2 contributes to resonance stabilization through its lone pair electrons, creating additional resonance forms where electron density is shared between the amino nitrogen and the ring system [19]. The combined effect of all resonance contributors results in a highly stabilized molecular structure with distributed charge character [19].

Molecular Orbital Topography

The molecular orbital topography of 2-Amino-4-(dimethylamino)pyrimidine-5-carboxylic acid reveals the spatial distribution of electron density and the energetic ordering of occupied and virtual orbitals [20]. The highest occupied molecular orbital exhibits significant contribution from the dimethylamino group and the aromatic ring system, reflecting the electron-rich character of these regions [21].

The lowest unoccupied molecular orbital shows substantial localization on the carboxylic acid group and regions of the aromatic ring system adjacent to electron-withdrawing substituents [21]. This orbital distribution creates the foundation for electronic transitions and photophysical properties of the compound [21]. The energy gap between the highest occupied and lowest unoccupied molecular orbitals determines the compound's optical absorption characteristics [21].

Molecular orbital calculations reveal the presence of pi-type orbitals associated with the aromatic ring system and the carbonyl functionality of the carboxylic acid group [20]. These orbitals participate in conjugation effects that stabilize the molecular structure and influence reactivity patterns [20]. The sigma-type orbitals are primarily localized on individual bonds and lone pair regions [20].

The orbital topography demonstrates significant mixing between atomic orbitals from different atoms, particularly in regions where resonance interactions are strong [20]. This mixing creates delocalized molecular orbitals that extend across multiple atoms and functional groups [20]. The resulting orbital structure provides insights into the compound's electronic properties and potential chemical behavior [20].

XLogP3

-0.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

182.08037557 g/mol

Monoisotopic Mass

182.08037557 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

Explore Compound Types